Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a thioxo group, a methyl carboxylate moiety, and a 4-(4-fluorophenyl)piperazine-linked propanone side chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, as inferred from analogous procedures in .
Properties
Molecular Formula |
C23H23FN4O4S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H23FN4O4S/c1-32-22(31)15-2-7-18-19(14-15)25-23(33)28(21(18)30)9-8-20(29)27-12-10-26(11-13-27)17-5-3-16(24)4-6-17/h2-7,14H,8-13H2,1H3,(H,25,33) |
InChI Key |
UKXKECPCCYAXAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Oxopropyl-piperazine Intermediate
Coupling to Quinazoline Core
-
Combine the tetrahydroquinazoline core with the acyl chloride intermediate in anhydrous DCM.
-
Add TEA as a base and stir at 0–5°C for 2 hours, followed by room temperature for 12 hours.
-
Isolate the product via precipitation or solvent evaporation.
Optimization and Characterization
Reaction Yield Optimization
Spectroscopic Validation
-
¹H NMR : Expected signals include δ 7.2–8.1 (aromatic protons), δ 3.6–4.2 (piperazine CH₂), and δ 3.8 (COOCH₃).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Biginelli Cyclization | 3 | 45–55 | ≥95 | |
| Acylation Coupling | 2 | 60–70 | ≥98 | |
| Esterification | 2 | 75–85 | ≥97 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
- Tetrahydroquinazoline Core : Known for various biological activities.
- Piperazine Ring : Enhances interaction with neurotransmitter receptors.
- Fluorophenyl Group : Increases lipophilicity and potentially enhances bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to tetrahydroquinazoline derivatives. For example, research has shown that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study: Antiproliferative Activity
In a study involving similar tetrahydroquinazoline derivatives, compounds were tested against HCT-116 and MCF-7 cell lines, showing IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant anticancer potential compared to standard drugs like doxorubicin .
Neurological Applications
The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with serotonin and dopamine receptors, making them candidates for the treatment of conditions such as depression and anxiety.
Antimicrobial Properties
Tetrahydroquinazoline derivatives have also been investigated for their antimicrobial activity. The structural characteristics that enhance interaction with biological targets may also contribute to their effectiveness against bacterial strains.
Research Findings
A series of studies have indicated that these derivatives possess varying degrees of antibacterial activity, suggesting their potential as lead compounds for developing new antibiotics .
Table 1: Antiproliferative Activity of Tetrahydroquinazoline Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 3.23 | |
| Compound B | HCT-116 | 1.9 | |
| Compound C | MCF-7 | 6.62 |
Table 2: Neurological Applications of Piperazine Derivatives
Mechanism of Action
The mechanism of action of Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, while the quinazoline core and thioxo group contribute to the overall activity of the compound. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and synthetic features can be compared to two classes of derivatives described in the evidence: quinolinecarboxylic acids () and tetrahydroimidazo[1,2-a]pyridines (). Key distinctions are outlined below:
Key Observations:
Core Heterocycle Differences: The quinazoline core in the target compound differs from the quinoline () and imidazopyridine () systems. The tetrahydroimidazopyridine in has a partially saturated structure, which may confer conformational flexibility absent in the planar quinazoline .
Substituent Effects :
- The 4-(4-fluorophenyl)piperazine group in the target compound is structurally similar to the piperazine derivatives in , but the absence of sulfonyl/benzoyl groups may reduce steric bulk and alter pharmacokinetics.
- The thioxo (C=S) group in the target compound could enhance metabolic stability compared to carbonyl (C=O) groups in .
Synthetic Complexity :
Biological Activity
Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
It features a tetrahydroquinazoline core with various substituents that contribute to its biological activity. The presence of the fluorophenyl and piperazine moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroquinazoline compounds can inhibit tumor cell proliferation. For example, compounds with similar structures have shown efficacy against various cancer cell lines such as MCF-7 and HepG2 .
- Antimicrobial Properties : Compounds structurally related to tetrahydroquinazolines have demonstrated antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes .
The mechanisms underlying the biological activities of this compound may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The inhibition of these enzymes could contribute to both anti-inflammatory and analgesic effects .
- Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially leading to psychoactive effects or modulation of neurochemical pathways .
Data Tables
| Biological Activity | Target/Effect | Reference |
|---|---|---|
| Antitumor | MCF-7 Cell Line | |
| Antimicrobial | Staphylococcus aureus | |
| Enzyme Inhibition | COX, LOX |
Case Studies
- Antitumor Efficacy : A study evaluated a series of tetrahydroquinazoline derivatives for their ability to inhibit the growth of cancer cells. The results indicated that modifications in the piperazine ring significantly affected cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could guide future drug design .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds against a panel of bacteria. The results showed that certain derivatives exhibited significant inhibition zones in disk diffusion assays, indicating their potential as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Utilize palladium-catalyzed reductive cyclization reactions (e.g., nitroarenes with formic acid derivatives as CO surrogates) to construct the tetrahydroquinazoline core. Piperazine coupling can be achieved via nucleophilic substitution or amidation under anhydrous conditions (e.g., DMF, 80–100°C). Monitor intermediates using TLC and purify via column chromatography with gradients of ethyl acetate/hexane .
- Critical Parameters : Catalyst loading (5–10 mol% Pd), temperature control (±2°C), and stoichiometric balance of the 4-fluorophenylpiperazine moiety to avoid overalkylation.
Q. How should researchers characterize this compound spectroscopically to confirm structural integrity?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for the tetrahydroquinazoline core (δ 4.0–5.0 ppm for methylene protons) and 4-fluorophenyl group (δ 7.2–7.6 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- Validation : Cross-reference with analogs like 9-fluoroquinoline derivatives, where spectral databases (e.g., mzCloud) provide benchmark data .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Design : Use kinase inhibition assays (e.g., Pfmrk inhibitors) or receptor-binding studies (e.g., serotonin/dopamine receptors due to the piperazine moiety).
- Controls : Include structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)quinolines) to establish SAR trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Root-Cause Analysis :
- Impurity Profiling : Use HPLC-MS (e.g., Chromolith columns) to detect by-products like N-oxides or des-fluoro analogs, which may interfere with assays .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize discrepancies .
- Case Study : Ofloxacin analogs showed divergent MIC values due to trace N-oxide impurities; similar protocols apply here .
Q. What strategies optimize solubility and stability for in vivo studies?
- Formulation :
- Salt Formation : Test hydrochloride or acetate salts to enhance aqueous solubility.
- Co-Solvents : Use PEG-400 or cyclodextrins for parenteral administration .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Key Modifications :
- Piperazine Substituents : Compare 4-fluorophenyl vs. 3-chloro-4-fluorophenyl groups for receptor affinity .
- Linker Optimization : Replace the 3-oxopropyl chain with ethylene or amide spacers to assess conformational flexibility .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
